A-Level Technical Guide on tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry
A-Level Technical Guide on tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth examination of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a pivotal heterocyclic intermediate in the field of drug discovery and development. The strategic placement of iodo, methoxy, and Boc-protected amine functionalities on the pyridine core makes this compound a versatile scaffold for constructing complex molecular architectures, particularly for the synthesis of targeted kinase inhibitors. This document will detail its physicochemical properties, provide a robust and reproducible synthesis protocol with mechanistic insights, explore its applications in medicinal chemistry, and outline essential safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this high-value chemical entity.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, enabling the optimization of pharmacodynamic and pharmacokinetic profiles.
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate has emerged as a particularly valuable building block. It incorporates three critical functionalities:
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A Boc-protected amine at the 3-position, which can be deprotected under specific conditions to allow for amide bond formation or other nucleophilic additions.
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An iodo group at the 4-position, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
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A methoxy group at the 2-position, which influences the electronics of the pyridine ring and can serve as a key interaction point with biological targets or be a site for later-stage functionalization.[1]
This combination of features provides a powerful and flexible platform for the synthesis of complex molecules, most notably in the development of small-molecule kinase inhibitors that target aberrant signaling pathways in diseases like cancer.[2][3]
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of the title compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1042956-62-1 | Internal Data |
| Molecular Formula | C₁₁H₁₅IN₂O₃ | [4][5] |
| Molecular Weight | 350.15 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 79-83 °C | [7] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [7] |
| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | [4] |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is typically achieved through a two-step sequence starting from 2-methoxy-3-aminopyridine. The chosen protocol is designed for scalability and reproducibility, critical factors in a drug development setting.
Synthesis Workflow Diagram
The overall synthetic transformation is depicted below, illustrating the progression from the starting material to the final product.
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodo-2-methoxypyridin-3-amine
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Rationale: This step introduces the crucial iodine atom at the C4 position. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.
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Procedure:
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To a stirred solution of 2-methoxy-3-aminopyridine (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
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Protect the reaction vessel from light using aluminum foil, as iodinating reagents can be light-sensitive.
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Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess NIS), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.
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Step 2: Synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
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Rationale: This step installs the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality. The Boc group is ideal for this purpose as it is stable to a wide range of reaction conditions (including cross-coupling) but can be readily removed under acidic conditions. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and a mild base like triethylamine (TEA) is used to scavenge the acidic byproduct.
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Procedure:
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Dissolve the 4-iodo-2-methoxypyridin-3-amine (1.0 eq) from the previous step in dichloromethane (DCM) (15 mL per gram).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a small amount of DCM.
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Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding water. Separate the organic layer and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by recrystallization or column chromatography to afford the final product as a white to off-white solid.[7]
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Applications in Drug Discovery: A Versatile Scaffold
The true value of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The orthogonal reactivity of the iodo and protected amine groups allows for sequential, controlled modifications.
A primary application is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecules that can selectively inhibit specific kinases are therefore a major focus of oncology research.
Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor
The workflow below illustrates how the title compound can be used to synthesize a complex, multi-ring kinase inhibitor.
Caption: A generalized synthetic pathway for kinase inhibitors.
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Suzuki Coupling: The C-I bond is selectively activated by a palladium catalyst to couple with an aryl or heteroaryl boronic acid. This step builds the core biaryl or hetero-biaryl structure common in many kinase inhibitors.
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Boc Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or HCl, revealing the primary amine.
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Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to install the final piece of the molecule, which often serves to occupy a specific pocket of the kinase active site.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency and selectivity.
Safety and Handling
As with all laboratory chemicals, tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate should be handled with appropriate care.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7]
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Precautionary Measures:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid breathing dust, fumes, or vapors.
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Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[7]
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Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling.
Conclusion
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a sophisticated and highly enabling chemical building block. Its pre-functionalized and orthogonally protected structure provides medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex molecular targets. Its demonstrated utility in the construction of kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program leveraging this powerful intermediate.
References
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Hoffman Fine Chemicals. (n.d.). 4-Iodo-6-methoxypyridin-3-amine. Retrieved from [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved from [Link]
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Burkhard, J. A., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2548-2551. Retrieved from [Link]
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